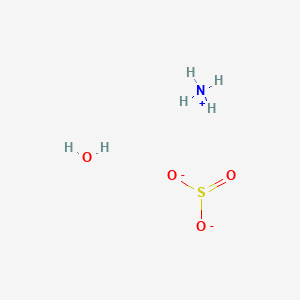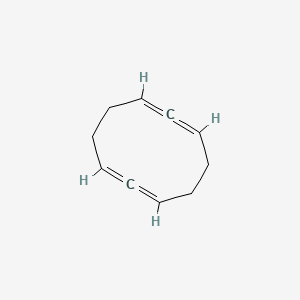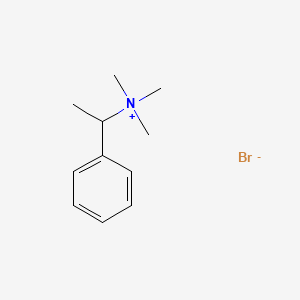
N,N,N-Trimethyl-1-phenylethanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-1-phenylethanaminium bromide is a quaternary ammonium compound with the molecular formula C11H18BrN. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its role as a phase transfer catalyst and its ability to facilitate various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyl-1-phenylethanaminium bromide can be synthesized through the reaction of benzyl chloride with trimethylamine in the presence of a suitable solvent such as dichloromethane. The reaction typically occurs under mild conditions and yields the desired quaternary ammonium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where benzyl chloride and trimethylamine are combined in a controlled environment. The reaction is monitored to ensure optimal yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-1-phenylethanaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases. The reaction typically occurs in an aqueous or organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution: The major products formed depend on the nucleophile used. For example, using hydroxide ions can yield N,N,N-trimethyl-1-phenylethanol.
Oxidation: Oxidation can lead to the formation of N,N,N-trimethyl-1-phenylethanone.
Reduction: Reduction can produce N,N,N-trimethyl-1-phenylethylamine.
Scientific Research Applications
N,N,N-Trimethyl-1-phenylethanaminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst to facilitate reactions between compounds in different phases.
Biology: The compound is used in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: The compound is used in the production of various chemicals and as a surfactant in industrial processes
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-1-phenylethanaminium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the rate of reaction. The compound interacts with molecular targets such as ion channels and cell membranes, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-1-phenylethanaminium iodide: Similar in structure but contains an iodide ion instead of a bromide ion.
N,N,N-Trimethyl-1-phenylethanaminium chloride: Contains a chloride ion instead of a bromide ion.
N,N,N-Trimethyl-1-phenylethanaminium bis(trifluoromethylsulfonyl)imide: Contains a bis(trifluoromethylsulfonyl)imide ion instead of a bromide ion
Uniqueness
N,N,N-Trimethyl-1-phenylethanaminium bromide is unique due to its specific interactions with biological membranes and its effectiveness as a phase transfer catalyst. Its bromide ion also imparts distinct chemical properties compared to its iodide and chloride counterparts .
Properties
CAS No. |
36043-87-5 |
|---|---|
Molecular Formula |
C11H18BrN |
Molecular Weight |
244.17 g/mol |
IUPAC Name |
trimethyl(1-phenylethyl)azanium;bromide |
InChI |
InChI=1S/C11H18N.BrH/c1-10(12(2,3)4)11-8-6-5-7-9-11;/h5-10H,1-4H3;1H/q+1;/p-1 |
InChI Key |
XLQFPGSOWUYDMY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


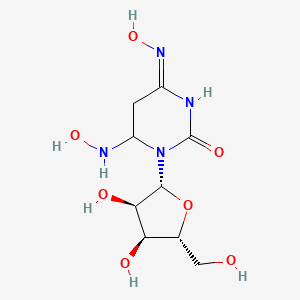
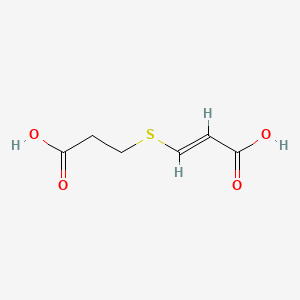
![2-[2-[(1aR,7aR)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B13745303.png)
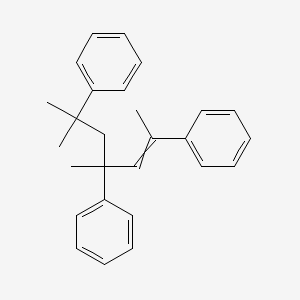
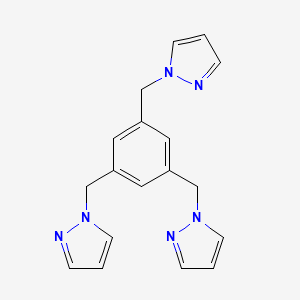

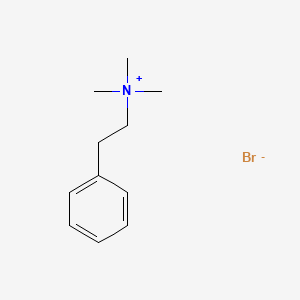
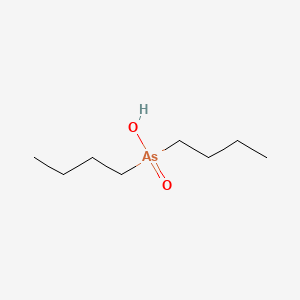
![1,1'-[1H-Imidazol-3-ium-1,3-diyldi(hexane-6,1-diyl)]bis(3-benzyl-1H-imidazol-3-ium) trifluoride](/img/structure/B13745355.png)



